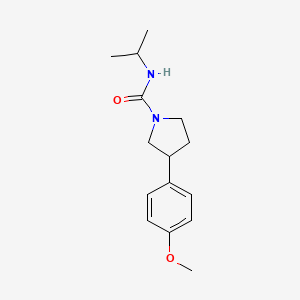
N-isopropyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-isopropyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be approached in two ways: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “N-isopropyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . The structure of the molecule is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. The type of reaction and the products formed depend on the functional groups present in the molecule and the reaction conditions .Scientific Research Applications
Medicinal Chemistry Applications
N-isopropyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and its derivatives have been explored for their potential in medicinal chemistry, particularly in drug design and synthesis. For example, derivatives of pyrrolidine carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. These findings underline the compound's relevance in cancer research and therapy development (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Compounds structurally related to N-isopropyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have shown potent antitubercular and antibacterial activities. A study on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives revealed significant anti-TB activity against strains such as Escherichia coli and Staphylococcus aureus. This suggests the compound's framework can be a valuable scaffold for developing new antimicrobial agents (Bodige et al., 2019).
Bioengineering and Polymer Science
The thermoresponsive properties of polymers derived from N-isopropylacrylamide, a compound closely related to N-isopropyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, have been widely investigated for applications in drug delivery and bioengineering. These polymers exhibit unique behaviors, such as solubility changes in response to temperature, making them suitable for nondestructive release of biological cells and proteins, a feature of immense interest in tissue engineering and regenerative medicine (Cooperstein & Canavan, 2010).
Chemical Synthesis and Molecular Structure
Research has also focused on the synthesis and structural analysis of compounds bearing the pyrrolidine carboxamide moiety. Studies include the exploration of crystal engineering and pharmaceutical cocrystals, indicating the utility of this chemical structure in designing materials with specific molecular architectures for enhanced drug formulation (Reddy, Babu, & Nangia, 2006).
Future Directions
The future directions in the study of “N-isopropyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. This could include more in-depth studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and toxicity evaluations .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-propan-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)16-15(18)17-9-8-13(10-17)12-4-6-14(19-3)7-5-12/h4-7,11,13H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGGSAYCFEINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


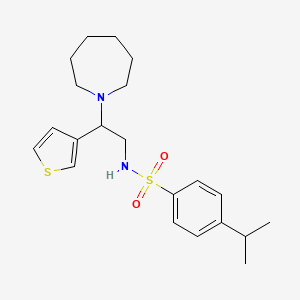
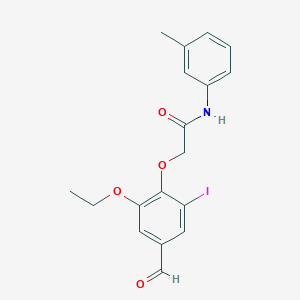

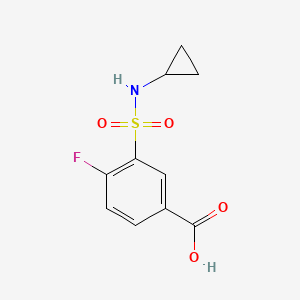
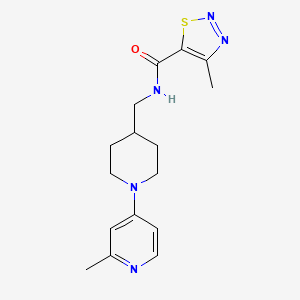
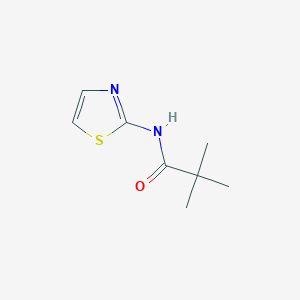
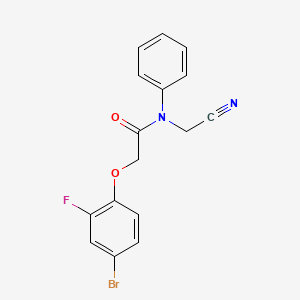
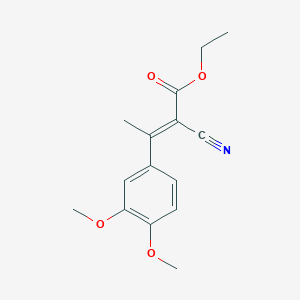
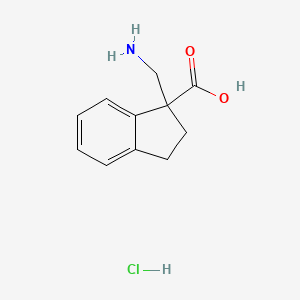
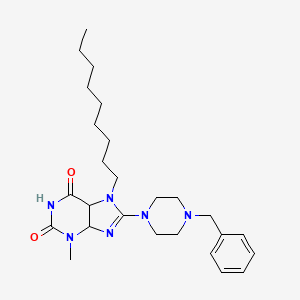
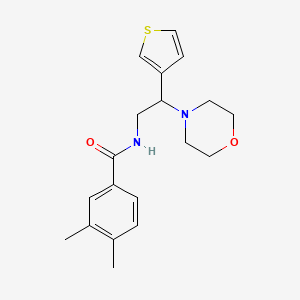
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2765988.png)
